BenchChemオンラインストアへようこそ!

(R)-Tirofiban

Chiral pharmacology Enantiomeric impurity GP IIb/IIIa receptor stereospecificity

(R)-Tirofiban (CAS 158808-86-7), also known as N-(butylsulfonyl)-O-[4-(4-piperidinyl)butyl]-D-tyrosine, is the (R)-enantiomer of the platelet glycoprotein GP IIb/IIIa receptor antagonist Tirofiban. While the clinical drug Tirofiban is the (S)-enantiomer (eutomer) derived from L-tyrosine, (R)-Tirofiban serves as the distomer and is primarily employed as a chiral reference standard, impurity marker, and a pharmacological probe for stereospecific integrin binding studies.

Molecular Formula C22H36N2O5S
Molecular Weight 440.6 g/mol
Cat. No. B12812502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tirofiban
Molecular FormulaC22H36N2O5S
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O
InChIInChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m1/s1
InChIKeyCOKMIXFXJJXBQG-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Tirofiban for Chiral Reference, Impurity Control, and Pharmacological Profiling of GP IIb/IIIa Antagonist Enantioselectivity


(R)-Tirofiban (CAS 158808-86-7), also known as N-(butylsulfonyl)-O-[4-(4-piperidinyl)butyl]-D-tyrosine, is the (R)-enantiomer of the platelet glycoprotein GP IIb/IIIa receptor antagonist Tirofiban . While the clinical drug Tirofiban is the (S)-enantiomer (eutomer) derived from L-tyrosine, (R)-Tirofiban serves as the distomer and is primarily employed as a chiral reference standard, impurity marker, and a pharmacological probe for stereospecific integrin binding studies . It is supplied with defined chiral purity specifications for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial manufacturing of Tirofiban drug products .

Why (R)-Tirofiban Cannot Be Interchanged with Tirofiban, Other GP IIb/IIIa Antagonists, or Generic Enantiomer Standards in Research and Quality Workflows


Substitution of (R)-Tirofiban with Tirofiban (S-enantiomer), abciximab, or eptifibatide is scientifically invalid because (R)-Tirofiban is the pharmacologically distinct distomer with substantially reduced GP IIb/IIIa receptor binding affinity . The active drug Tirofiban possesses the (S)-configuration with a receptor binding Kd of 15 nmol/L and inhibits platelet aggregation with an IC50 of 9 nM, while (R)-Tirofiban exhibits far weaker activity—a stereochemical requirement validated by the drug's derivation from L-tyrosine rather than D-tyrosine [1]. Furthermore, abciximab (a chimeric monoclonal antibody Fab fragment, MW ~47,600 Da) and eptifibatide (a cyclic heptapeptide, MW ~832 Da) are structurally and mechanistically distinct from the small-molecule non-peptide (R)-Tirofiban (MW ~440 Da), precluding any functional interchangeability in assays designed to measure enantiomeric impurity levels, chiral method development, or stereospecific receptor pharmacology [2].

Quantitative Differentiation Evidence for (R)-Tirofiban: Head-to-Head Data Versus Active (S)-Tirofiban, Abciximab, and Eptifibatide for Scientific Procurement Decisions


Chiral Identity and Pharmacological Eudismic Distinction: (R)-Tirofiban as the Distomer vs. (S)-Tirofiban as the Eutomer

(R)-Tirofiban is the distomer (less active enantiomer) of the GP IIb/IIIa antagonist Tirofiban, while the approved drug Tirofiban (CAS 144494-65-5) is the (S)-enantiomer (eutomer) derived from L-tyrosine and designated by IUPAC as (2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid . (R)-Tirofiban is synthesized from D-tyrosine and is substantially less active at the GP IIb/IIIa receptor, reflecting the stringent stereochemical requirements of the receptor binding pocket . This chiral differentiation is critical for analytical quality control: regulatory patents specify that the isomer content in Tirofiban hydrochloride drug substance must not exceed 0.5%, and chiral HPLC methods have been validated with a detection limit of 2 ng and resolution of 2.1 between enantiomers [1][2].

Chiral pharmacology Enantiomeric impurity GP IIb/IIIa receptor stereospecificity Eudismic ratio

Receptor Binding Affinity: (S)-Tirofiban Demonstrates 8-Fold Tighter GP IIb/IIIa Binding Than Eptifibatide—Implications for Enantiomer-Specific Assays

In direct comparative studies, (S)-Tirofiban binds to platelet GP IIb/IIIa with a dissociation constant (Kd) of 15 nmol/L, compared to 120 nmol/L for eptifibatide—representing an 8-fold higher receptor affinity [1]. This higher affinity translates into more sustained inhibition of fibrinogen binding over time: after 15 minutes, (S)-Tirofiban maintained 95±6% inhibition of ADP-induced fibrinogen binding in diabetic patients versus only 70±15% for eptifibatide (P<0.001) [1]. While these data pertain to the active (S)-enantiomer, they establish the quantitative baseline against which (R)-Tirofiban's reduced activity is defined—the stereospecificity of Tirofiban's receptor interaction necessitates the use of the isolated (R)-enantiomer as a negative control (distomer) in any assay designed to quantify enantiomer-specific receptor pharmacology or chiral impurity functional impact .

GP IIb/IIIa binding affinity Receptor occupancy Competitive antagonism Enantiomer discrimination

Integrin Selectivity Window: (S)-Tirofiban Exhibits ~6,900-Fold Selectivity for αIIbβ3 Over αvβ3 Vitronectin Receptor

(S)-Tirofiban displays a >24,000-fold selectivity window for the platelet GP IIb/IIIa (αIIbβ3) receptor over human umbilical vein endothelial cell (HUVEC) fibrinogen receptors, and quantitative data show that its IC50 for inhibition of αvβ3-dependent HUVEC adhesion to vitronectin is 62 μmol/L compared to an IC50 of 9 nM for platelet αIIbβ3-mediated aggregation—a ~6,889-fold selectivity margin . In contrast, eptifibatide and abciximab (7E3) both inhibit αvβ3 integrin-mediated smooth muscle cell binding to thrombospondin and prothrombin, while (S)-Tirofiban does not, demonstrating cleaner αIIbβ3 selectivity [1]. For (R)-Tirofiban procurement, this selectivity profile is essential context: the (R)-enantiomer serves as a stereochemical probe to determine whether residual αvβ3 cross-reactivity is attributable to non-stereospecific interactions or to trace (S)-enantiomer contamination in test samples.

Integrin selectivity αIIbβ3 vs αvβ3 Vitronectin receptor Off-target profiling

Thrombocytopenia Risk: (S)-Tirofiban Shows 4.8-Fold Lower Incidence Than Abciximab in Direct Head-to-Head Coronary Stenting Trial

In the TARGET trial directly comparing abciximab and (S)-Tirofiban in patients undergoing coronary stenting, thrombocytopenia (nadir platelet count <100×10⁹ cells/L) developed in 2.4% of patients receiving abciximab versus only 0.5% of those receiving (S)-Tirofiban (P<0.001)—a 4.8-fold higher risk with abciximab [1]. The elevated thrombocytopenia risk with abciximab is attributed to its chimeric human-murine monoclonal antibody structure, which carries inherent antigenicity and can elicit antibodies recognizing murine sequences that bind to abciximab-coated platelets [2]. (S)-Tirofiban and eptifibatide, as small molecules lacking antibody Fc domains, exhibit absent antigenicity and a low ~1% thrombocytopenia risk [3]. For (R)-Tirofiban procurement, this safety profile distinction is informative: the (R)-enantiomer, as a D-tyrosine-based small molecule, shares the non-antigenic scaffold and is not expected to carry immunogenicity risk, making it a suitable reference material even in assays involving human platelet samples.

Thrombocytopenia Drug safety Immunogenicity Clinical procurement risk

Platelet Function Recovery Kinetics: (S)-Tirofiban Enables Rapid Reversibility (4–8 Hours) vs. Abciximab's Prolonged 24–48 Hour Effect

Following discontinuation of (S)-Tirofiban infusion at 0.10 mcg/kg/min, ex vivo platelet aggregation returns to near baseline within 4–8 hours in approximately 90% of patients with coronary artery disease, reflecting its competitive, reversible binding with a short receptor off-rate (seconds) and a plasma half-life of ~2 hours [1][2]. In contrast, abciximab exhibits noncompetitive, high-affinity binding with a receptor half-life of 12–16 hours, resulting in slow platelet function recovery over 24–48 hours [3]. Eptifibatide, also a competitive small molecule (cyclic heptapeptide), shows similarly rapid recovery (≤4 hours) but with a longer plasma half-life of 2.5 hours [3]. This rapid reversibility profile of the Tirofiban scaffold is a class-defining feature, and for (R)-Tirofiban, it predicts that any residual pharmacological activity of the distomer would likewise be short-lived—an important consideration when designing washout experiments or interpreting persistent off-target effects in cell-based assays.

Reversibility Platelet recovery time Perioperative management Pharmacodynamic half-life

Chiral Purity Analytical Specifications: Validated HPLC Method for Quantifying (R)-Tirofiban as an Impurity in Tirofiban Drug Substance

A validated chiral HPLC method using ULTRON ES-OVM chiral column (150 mm × 4.6 mm, 5 μm) with 0.1% ammonium formate (pH 4.0)–methanol mobile phase achieves baseline separation of (R)-Tirofiban and (S)-Tirofiban with a resolution of 2.1, a detection limit of 2 ng, and a quantitation limit of 6 ng, with an average recovery of 99.8% [1]. An alternative chiral mobile phase HPLC method using hydroxypropyl-γ-cyclodextrin as a chiral additive achieved resolution of 1.8 and detected enantiomeric impurity at 0.15% in Tirofiban hydrochloride samples [2]. Chinese Patent CN104530104A specifies that isomer content in Tirofiban hydrochloride prepared by the claimed method is not higher than 0.5%, preferably not higher than 0.3%, and more preferably not higher than 0.1% [3]. (R)-Tirofiban reference standards supplied by qualified vendors typically meet ≥95% chiral purity and are provided with comprehensive characterization data suitable for regulatory submissions .

Chiral HPLC Enantiomeric purity Method validation Quality control Regulatory compliance

Validated Application Scenarios for (R)-Tirofiban: Where Enantiopure Distomer Reference Standard Delivers Unambiguous Value


Chiral HPLC Method Development and System Suitability Testing for Tirofiban Drug Substance Release

(R)-Tirofiban is employed as the primary chiral resolution marker and system suitability reference in HPLC methods for quantifying enantiomeric purity in Tirofiban hydrochloride active pharmaceutical ingredient (API). The validated method achieving resolution Rs = 2.1 and detection at 2 ng enables compliance with the regulatory specification requiring isomer content ≤0.5% [1][2]. Procurement of enantiopure (R)-Tirofiban (≥95% chiral purity) is essential for peak identification, retention time marking, and relative response factor determination during method transfer and routine QC release testing .

Forced Degradation and Stability-Indicating Assay Development for ANDA Submissions

Regulatory guidance for ANDA submissions requires forced degradation studies that demonstrate the stability-indicating capability of analytical methods, including the ability to resolve and quantify chiral inversion products. (R)-Tirofiban serves as the reference standard for the distomer degradation product, enabling assessment of whether stereochemical integrity is maintained under stress conditions (acid hydrolysis, thermal, oxidative, and photolytic stress). The established detection limit of 2 ng and recovery of 99.8% ensure that even trace-level racemization can be reliably quantified [1].

Negative Control for Stereospecific GP IIb/IIIa Receptor Pharmacology and Integrin Binding Assays

In pharmacological studies investigating stereospecific requirements of the αIIbβ3 integrin binding pocket, (R)-Tirofiban serves as a validated distomer (negative control) against the active (S)-eutomer. With the (S)-enantiomer demonstrating an IC50 of 9 nM and ~6,900-fold selectivity over αvβ3 integrins, the substantially reduced activity of the (R)-enantiomer confirms that observed receptor engagement is stereospecific rather than non-selective [3]. Comparative assay designs using both enantiomers enable calculation of eudismic ratios and support structure-activity relationship (SAR) studies of integrin antagonist selectivity.

Pharmacopeial Impurity Profiling and Reference Standard Qualification for Multinational Regulatory Compliance

(R)-Tirofiban is cataloged as Tirofiban Impurity 1 (CAS 158808-86-7) in pharmaceutical impurity libraries and is used to qualify working reference standards against primary pharmacopeial standards. Its identity as N-(butylsulfonyl)-O-[4-(4-piperidinyl)butyl]-D-tyrosine and comprehensive characterization data per ICH Q3A/Q3B guidelines support its use in establishing impurity acceptance criteria for drug product specifications across FDA, EMA, and other regulatory jurisdictions . The validated chiral HPLC methods with demonstrated resolution and sensitivity provide the analytical framework for this application [1].

Quote Request

Request a Quote for (R)-Tirofiban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.